3-Fluorophthalaldehyde
Overview
Description
3-Fluorophthalaldehyde is a chemical compound with the molecular formula C8H5FO2 . It contains a total of 16 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aldehyde .
Molecular Structure Analysis
The molecular structure of 3-Fluorophthalaldehyde includes a total of 16 bonds. There are 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aldehyde . The molecular weight of 3-Fluorophthalaldehyde is 152.12 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing its composition. These include color, density, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for 3-Fluorophthalaldehyde are not available in the literature.Scientific Research Applications
Fluorogenic Reactions with Indol-3-yl Acids : 3-Fluorophthalaldehyde is involved in fluorogenic reactions with indol-3-yl acids. These reactions are useful for solution fluorimetric studies and have implications in the analysis of compounds of biological interest, like indol-3-ylacetic acid (Pastore, Nicola, & Lima, 1984).
Taste Assessment in Tea : It is used in fluorometric flow-injection analytical systems to determine tannin and total amino acid levels in tea, which are indicators for assessing taste related to astringency and umami (Hung, Chen, Chen, & Cheng, 2010).
Protein Labeling Studies : In the field of protein chemistry, 3-Fluorophthalaldehyde derivatives are used for quantitative analysis of protein modifications, particularly for incorporating fluorotyrosine into proteins. This is crucial for structural and dynamic studies using nuclear magnetic resonance (Kehry, Wilson, & Dahlquist, 1983).
Biotin Detection in Pharmaceuticals : The compound is applied in sensitive detection methods for biotin in pharmaceutical preparations, using high-performance liquid chromatography with post-column derivatization (Nojiri, Kamata, & Nishijima, 1998).
Synthesis of Substituted Phthalides : 3-Fluorophthalaldehyde is also significant in synthetic chemistry, particularly in the palladium-catalyzed addition of arylboronic acids for the synthesis of 3-substituted phthalides, which has a wide range of applications in organic synthesis (Ye, Qian, Lv, Luo, & Cheng, 2010).
Fluorimetric Determination of Thiols : In analytical chemistry, 3-Fluorophthalaldehyde is used in the fluorometric determination of thiols, particularly in combination with other reagents like L-typtophan, for sensitive detection of substances like L-cysteine (Nakamura, Matsumoto, & Tamura, 1982).
Safety and Hazards
properties
IUPAC Name |
3-fluorophthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBDUCONFGBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624802 | |
Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophthalaldehyde | |
CAS RN |
161747-14-4 | |
Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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